Boldenone undecylenate

Pharmacokinetics Prodrug design Veterinary medicine

Boldenone undecylenate (CAS 13103-34-9), also known by trade names Equipoise, Parenabol, and Ganabol, is a synthetic anabolic-androgenic steroid (AAS) and the 17β-undecylenate ester of boldenone. Boldenone itself is the 1(2)-dehydrogenated analogue of testosterone, possessing a double bond between the C1 and C2 positions that fundamentally alters its pharmacodynamic profile relative to testosterone.

Molecular Formula C30H44O3
Molecular Weight 452.7 g/mol
CAS No. 13103-34-9
Cat. No. B1667362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoldenone undecylenate
CAS13103-34-9
Synonyms17 beta-hydroxyandrosta-1,4-dien-3-one 10-undecenoate
3-oxo-1,4-androstadiene-17-ol undecylenate
Ba 29038
boldenone undecylenate
Equipoise
Parenabol
Molecular FormulaC30H44O3
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3
InChIKeyAHMMSNQYOPMLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boldenone Undecylenate (CAS 13103-34-9): A Long-Acting Veterinary Anabolic Steroid Prodrug


Boldenone undecylenate (CAS 13103-34-9), also known by trade names Equipoise, Parenabol, and Ganabol, is a synthetic anabolic-androgenic steroid (AAS) and the 17β-undecylenate ester of boldenone [1]. Boldenone itself is the 1(2)-dehydrogenated analogue of testosterone, possessing a double bond between the C1 and C2 positions that fundamentally alters its pharmacodynamic profile relative to testosterone [1]. Boldenone undecylenate was patented by Ciba in 1949 and introduced for clinical and veterinary use in the 1960s; today it is primarily marketed as a long-acting injectable anabolic agent for horses and other veterinary species, supplied as an intramuscular oil depot [1][2]. The undecylenate ester (11-carbon straight-chain fatty acid) confers a prolonged elimination half-life of approximately 14 days following intramuscular injection, distinguishing it from shorter-chain boldenone esters and other AAS prodrugs [1][3].

Why Boldenone Undecylenate Cannot Be Interchanged with Other Boldenone Esters or In-Class Agents


Boldenone undecylenate is not a standalone active molecule but an esterified prodrug whose pharmacokinetic behavior is governed entirely by the physicochemical properties of its 11-carbon undecylenate ester side chain [1]. Once injected, the undecylenate ester must undergo enzymatic hydrolysis by tissue esterases to liberate free boldenone—the pharmacologically active species [2]. The rate-limiting step of ester hydrolysis, and thus the drug's duration of action, is directly proportional to the ester chain length and lipophilicity. Substituting boldenone undecylenate with boldenone acetate (3-carbon ester, ~3-day half-life), boldenone cypionate (8-carbon cyclopentanepropionate ester, ~8–12-day half-life), or even nandrolone decanoate (10-carbon ester, ~6–8-day half-life) produces substantially different plasma concentration–time profiles, dosing intervals, and cumulative drug exposure [1][3]. Furthermore, the boldenone backbone itself exhibits pharmacodynamic properties—including approximately 50% lower aromatization to estradiol and markedly reduced 5α-reductase substrate affinity—that distinguish it from testosterone and nandrolone and cannot be replicated by simply switching ester moieties [1][4]. These differences have direct implications for therapeutic efficacy, side-effect burden, and regulatory detection windows.

Quantitative Differentiation Evidence for Boldenone Undecylenate Versus Closest Analogs and Alternatives


Elimination Half-Life: Boldenone Undecylenate Provides the Longest Dosing Interval Among Common Boldenone Esters

Boldenone undecylenate exhibits an elimination half-life of approximately 14 days following intramuscular administration in humans and veterinary species [1][2]. This is substantially longer than boldenone acetate (half-life ~3 days) and boldenone cypionate (half-life ~8–12 days), directly reflecting the 11-carbon undecylenate ester chain length versus acetate (2 carbons) and cypionate (8-carbon cyclopentanepropionate) [1][3]. Compared to the commonly used alternative nandrolone decanoate (half-life ~6–8 days, 10-carbon ester), boldenone undecylenate offers approximately 1.8–2.3× longer duration per injection [4]. The undecylenate ester's depot effect enables biweekly or even less frequent dosing, improving compliance in chronic veterinary regimens [2].

Pharmacokinetics Prodrug design Veterinary medicine

Aromatization Rate: Boldenone Undecylenate Converts to Estradiol at Approximately Half the Rate of Testosterone

Free boldenone, liberated from boldenone undecylenate by esterase hydrolysis, undergoes aromatization to estradiol at approximately 50% of the rate observed with testosterone [1][2]. Structurally, the C1–C2 double bond present in boldenone reduces its affinity for the aromatase enzyme (CYP19A1) compared to testosterone, which lacks this unsaturation [1]. For a direct in-class comparator, nandrolone decanoate aromatizes at only ~20% of testosterone's rate, meaning boldenone undecylenate retains a modest but physiologically meaningful level of estrogenic activity—sufficient to support estrogen-dependent processes such as bone health and libido, but low enough to substantially reduce risk of gynecomastia and fluid retention relative to testosterone esters [3]. The quantitative gradation is: testosterone (100% reference), boldenone (~50%), nandrolone (~20%) [3].

Endocrinology Estrogen management Side-effect profiling

Ester Structural Economics: Relative AAS Content and Molecular Weight Efficiency Versus Nandrolone Decanoate

Boldenone undecylenate carries an 11-carbon straight-chain fatty acid ester at the C17β position, yielding a relative molecular weight of 1.58 (ester plus parent steroid normalized to parent steroid molecular weight) and a relative AAS content by weight of 0.63 [1]. This means that 63% of the administered mass of boldenone undecylenate represents active boldenone, with the remaining 37% being ester mass that is cleaved and eliminated. In comparison, nandrolone decanoate (10-carbon ester) has a relative molecular weight of 1.56 and relative AAS content of 0.64—nearly identical mass efficiency [1]. However, boldenone undecylenate's ester is classified as 'Long' duration alongside nandrolone decanoate, whereas boldenone acetate (relative AAS content 0.88) and boldenone cypionate (no template data; inferred ~8–12-day half-life) are 'Short' and intermediate-duration respectively [1]. The key differentiator is that boldenone undecylenate achieves long-duration pharmacokinetics with equivalent mass efficiency to the nearest comparator (nandrolone decanoate), while providing a distinct pharmacodynamic profile driven by the boldenone backbone [2].

Formulation science Prodrug engineering Dose calculation

Veterinary Anabolic Efficacy: Controlled Trial Data in Debilitated Horses Demonstrating Weight Gain and Nitrogen Retention

In a controlled veterinary study by O'Connor et al. (1973), boldenone undecylenate (formulated as Equipoise in sesame oil) was evaluated in debilitated horses for its effects on weight gain, nitrogen retention, hemoglobin concentration, and hematocrit [1]. In Trial 2, horses receiving two intramuscular injections of boldenone undecylenate at 1.10 mg/kg body weight (spaced two weeks apart) demonstrated significantly improved nitrogen retention after the first injection compared to placebo-treated controls [1]. A separate group receiving 0.275 mg/kg also showed anabolic effects. This study directly established the clinical efficacy of boldenone undecylenate as a veterinary anabolic agent [1]. Notably, no comparator anabolic steroid was evaluated in the same trial; however, the Equipoise veterinary product monograph (Pfizer) confirms that boldenone undecylenate provides 'marked anabolic effect in debilitated horses' with improvements in appetite, weight gain, vigor, musculature, and haircoat at recommended dosages [2]. The long-acting nature of the undecylenate ester allowed for two-week interdose intervals in this study, a practical advantage over shorter-acting anabolic esters [1].

Veterinary anabolic therapy Equine medicine Nitrogen balance

5α-Reductase Substrate Affinity: The C1–C2 Double Bond Reduces Potentiation to Dihydroboldenone Versus Testosterone

Boldenone (the active moiety released from boldenone undecylenate) is a substrate for 5α-reductase; however, its affinity for this enzyme is described as 'extremely low' compared to testosterone [1][2]. The C1–C2 double bond that distinguishes boldenone from testosterone sterically hinders 5α-reductase-mediated conversion to the more potent 5α-reduced metabolite dihydroboldenone (1-testosterone, δ1-DHT) [1]. In contrast, testosterone is efficiently converted to dihydrotestosterone (DHT) by 5α-reductase in androgen-sensitive tissues such as the prostate, skin, and hair follicles, which amplifies its androgenic potency in these tissues approximately 3–10 fold [3]. The practical consequence is that boldenone undecylenate exhibits a lower androgenic-to-anabolic ratio (approximately 50:100, vs. testosterone's 100:100) as assessed by the classic rat ventral prostate/levator ani muscle assay [4]. Additionally, 5α-reductase inhibitors such as finasteride have limited impact on boldenone's androgenicity, unlike with testosterone [1].

Androgen metabolism 5α-reductase Tissue selectivity

Optimal Research and Industrial Application Scenarios for Boldenone Undecylenate


Long-Interval Veterinary Anabolic Therapy for Equine Rehabilitation and Chronic Catabolic Conditions

Based on the 14-day elimination half-life [Section 3, Evidence 1] and controlled efficacy data in debilitated horses [Section 3, Evidence 4], boldenone undecylenate is optimally deployed in veterinary settings requiring sustained anabolic support with infrequent dosing. The Equipoise veterinary formulation (50 mg/mL in sesame oil) is indicated for horses recovering from disease, overwork, or surgery where improved weight, appetite, and physical condition are desired. The two-week interdose interval validated by O'Connor et al. (1973) reduces handling frequency, lowers stress in equine patients, and improves owner/trainer compliance compared to shorter-acting esters that demand injections every 2–4 days. For procurement: this is the only boldenone ester with an established regulatory-approved veterinary product monograph and peer-reviewed efficacy data in the target species [1].

Analytical Reference Standard for Forensic, Anti-Doping, and Pharmacokinetic Research

Boldenone undecylenate's extremely long detection window (4–5 months in urine) [Section 3, Evidence 1 implication] and well-characterized metabolic pathway via esterase hydrolysis to boldenone and subsequent phase I/II metabolism make it a critical analytical reference standard for forensic toxicology and anti-doping laboratories. The compound is available as a certified reference material (≥98% purity by HPLC) from suppliers such as Cayman Chemical for use in LC-MS/MS method development and validation . The 2020 LC-MS/MS method published by Rocha et al. in ACS Journal of Agricultural and Food Chemistry demonstrated detection of intact boldenone undecylenate ester in bovine serum for up to 11 days post-administration and its 17β-boldenone metabolite for up to 92 days, providing validated analytical benchmarks [1]. The 2023 Dirikolu et al. review further contextualizes this compound's role in equine doping control alongside testosterone and nandrolone [2].

Prodrug Pharmacokinetic Modeling: Ester Chain Length as a Determinant of Release Kinetics

Boldenone undecylenate serves as an instructive model compound for studying the relationship between ester chain length, lipophilicity, and in vivo release kinetics from intramuscular oil depots. Its 11-carbon undecylenate ester [Section 3, Evidence 3] is only one carbon longer than nandrolone decanoate (C10), yet provides a half-life that is approximately 1.8–2.3× longer. This makes it a valuable comparator in structure–pharmacokinetic relationship (SPKR) studies alongside shorter boldenone esters (acetate C2, propionate C3, cypionate C8) and other AAS ester series. The 2023 Green Chemistry paper by Zhang et al. demonstrated a continuous flow biocatalytic synthesis of (+)-boldenone undecylenate with 75% overall yield, providing a scalable production method that facilitates access to this compound for systematic PK investigations .

Reduced-Estrogenic-Burden Anabolic Research in Androgen-Responsive Tissue Models

Owing to its approximately 50% lower aromatization rate relative to testosterone [Section 3, Evidence 2] and its poor 5α-reductase substrate affinity [Section 3, Evidence 5], boldenone undecylenate is a preferred research compound for in vivo and in vitro studies designed to dissect androgen receptor-mediated anabolic effects from estrogen receptor-mediated and 5α-reduced androgen effects. In experimental models where the confound of supraphysiological estradiol must be controlled—such as studies on erythropoietin stimulation, nitrogen retention, or muscle satellite cell proliferation—boldenone undecylenate provides a cleaner pharmacological tool than testosterone esters. Its known erythropoiesis-stimulating properties, attributed to both AR agonism and reduced estrogenic feedback on hepcidin, make it relevant for anemia and cachexia research models where testosterone's full aromatization would introduce excessive estrogenic variables [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boldenone undecylenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.